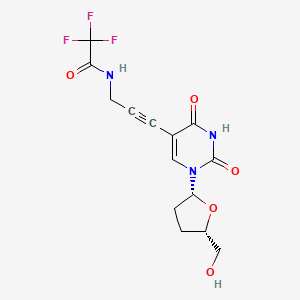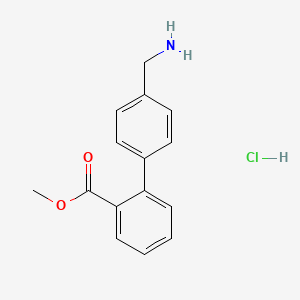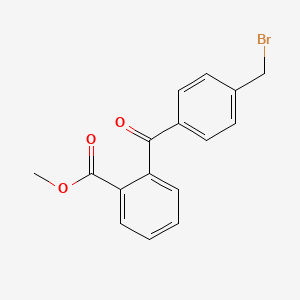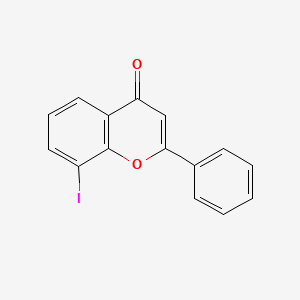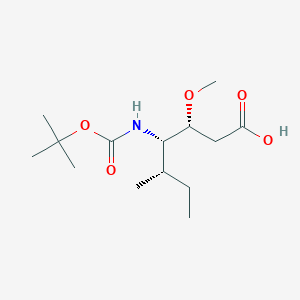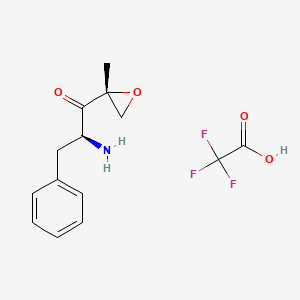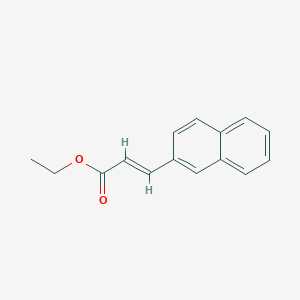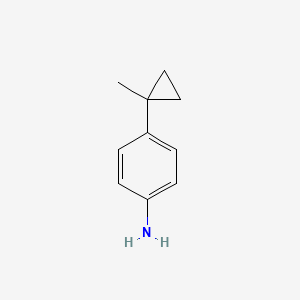
4-(1-Methylcyclopropyl)aniline
Übersicht
Beschreibung
4-(1-Methylcyclopropyl)aniline, also known as MCA, is a chemical compound that has been widely used in scientific research. This compound is a cyclopropylamine derivative and has been used in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(1-Methylcyclopropyl)aniline plays a critical role in the synthesis and characterization of various metabolites and compounds in medicinal chemistry. A study by (Kenny et al., 2004) illustrates this application. The research outlines the synthesis of key metabolites for mechanistic toxicological studies, including the preparation of aniline derivatives.
Mutagenic Properties
The mutagenic properties of aniline derivatives are an important area of study. (Ashby et al., 1981) compared the bacterial mutagenicity of benzyl chloride and its biphenyl analogue, noting that the addition of a benzene ring enhances biological activity. This insight is relevant for understanding the biological impact of similar structures, including 4-(1-Methylcyclopropyl)aniline.
DNA Binding and Antitumor Activity
The interaction of aniline derivatives with DNA is crucial in antitumor drug research. (Hénichart et al., 1982) explored the binding parameters of 4-(9-acridinylamino)aniline derivatives, revealing their potential as antitumor agents. Understanding these interactions helps in designing drugs with improved efficacy.
Metabolism Induction
The influence of 4-(1-Methylcyclopropyl)aniline derivatives on metabolism is another significant research area. (Parli & Mannering, 1970) investigated the effect of various hydrocarbons on the induction of certain metabolic activities, which is essential for drug metabolism studies.
Chemical Synthesis
Aniline derivatives are used in chemical synthesis for creating various compounds. (Rao et al., 2001) described the preparation of 4-(t-Butyloxycarbonylamino)aniline, demonstrating the versatility of aniline derivatives in synthetic chemistry.
Metabolite Studies
Studies on metabolites like paracetamol, which is a major metabolite of aniline, also provide insights into the impact of aniline derivatives. (Modick et al., 2014) explored the ubiquitous presence of paracetamol in human urine and its implications, shedding light on the widespread exposure to aniline derivatives.
Eigenschaften
IUPAC Name |
4-(1-methylcyclopropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(6-7-10)8-2-4-9(11)5-3-8/h2-5H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIDLPBHZKXLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylcyclopropyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




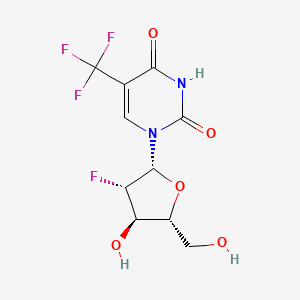
![(4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B3214588.png)
![(2R)-2-[[(4-Chlorophenyl)sulfonyl][(4-cyano-2-fluorophenyl)methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B3214591.png)
![6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3214601.png)
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)
